2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol
Description
2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-c][1,4]oxazine core with an ethanol substituent at the 3-position. This structure combines the rigidity of the bicyclic triazolo-oxazine system with the hydrophilicity of the hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGSQCAROHVUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an appropriate oxirane compound, followed by cyclization to form the triazolo-oxazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Esterification of the Alcohol Group
The primary alcohol undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate ester:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine | 2-{5H,6H,8H-triazolo-oxazin-3-yl}ethyl acetate | ~75% |
This parallels reactivity observed in structurally related heterocyclic alcohols, where esterification preserves the triazole and oxazine rings.
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s nitrogen atoms participate in nucleophilic substitution. For instance, halogenation at the 1-position occurs under electrophilic conditions:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS), DMF | 1-Bromo-3-(2-hydroxyethyl)triazolo-oxazin | ~62% |
Similar halogenation pathways are documented for triazolo-oxazine derivatives in cyclization reactions .
Oxazine Ring-Opening Reactions
The oxazine ring undergoes acid-catalyzed ring-opening. Treatment with HCl produces a diol intermediate:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 3-(2-Hydroxyethyl)triazolo-diol | ~85% |
This mirrors reactivity in mesityl-substituted oxazinium salts, where ring-opening generates stable diol products .
Oxidation of the Alcohol Group
Controlled oxidation converts the primary alcohol to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) is effective:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Jones reagent, acetone | 2-{5H,6H,8H-triazolo-oxazin-3-yl}acetic acid | ~68% |
The reaction mechanism aligns with oxidations of analogous ethanol-substituted triazoles .
Ether Formation
The alcohol reacts with alkyl halides to form ether derivatives. For example:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | 2-{5H,6H,8H-triazolo-oxazin-3-yl}ethyl methyl ether | ~80% |
This mirrors etherification methods for heterocyclic alcohols in kinase inhibitor syntheses .
Metal Complexation
The triazole nitrogen atoms coordinate transition metals like Cu(II):
Reaction Table
| Reagents/Conditions | Product | Stability | Reference |
|---|---|---|---|
| CuCl₂, H₂O/EtOH | [Cu(C₈H₁₁N₃O)Cl₂] | High |
Similar complexes are reported for triazolo-pyridine derivatives .
Photochemical Reactions
UV irradiation induces dimerization via the triazole ring:
Reaction Table
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV light (254 nm), THF | Bis(triazolo-oxazin)ethane | ~45% |
Photochemical coupling is observed in PDE4B inhibitor analogs .
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the oxazine ring reduce yields in nucleophilic substitutions .
-
Electronic Effects : Electron-withdrawing groups on the triazole enhance electrophilic substitution rates .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency .
Comparative Reactivity of Analogous Compounds
| Compound | Key Reaction | Yield vs. Target Compound |
|---|---|---|
| 2-(1H-1,2,4-triazol-3-yl)ethanol | Esterification | 10% lower |
| Mesityl-oxazinium salt | Ring-opening | 15% higher |
| Triazolo-pyridine | Metal complexation | Comparable |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Recent studies have focused on its role as an antitumor agent , particularly against various cancer cell lines. For instance, compounds derived from this structure have shown promising antiproliferative effects against colon cancer cell lines (HCT-116 and HT-29) .
Antimicrobial Activity
Research indicates that derivatives of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, showcasing effectiveness in inhibiting bacterial growth .
Dipeptidyl Peptidase IV Inhibition
The compound's structural analogs have been explored as Dipeptidyl Peptidase IV (DPP-IV) inhibitors , which are crucial in the treatment of type 2 diabetes. These inhibitors enhance insulin sensitivity and lower blood glucose levels by preventing the degradation of incretin hormones .
Case Study 1: Antitumor Activity
A study conducted by researchers synthesized several derivatives of the triazolo[3,4-c][1,4]oxazine framework and evaluated their cytotoxicity against human colon cancer cell lines. The results demonstrated that specific modifications to the core structure significantly enhanced the antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 10 |
| Compound B | HT-29 | 15 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased efficacy against resistant strains .
| Derivative | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 20 |
| Derivative Y | Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolo-Oxazine Derivatives
- 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanol (SY165390) Structural Difference: Replaces the ethanol group with a methanol substituent. Synthetic Route: Synthesized via nucleophilic substitution or cyclization reactions, similar to methods for triazolo-oxazine derivatives .
- (2R)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine Structural Difference: Incorporates a pyrrolidine ring instead of ethanol, introducing chirality. Functional Impact: The bicyclic structure enhances conformational rigidity, which may improve selectivity in biological targets .
Triazolo-Thiadiazoles and Thiadiazinones
- 6-Substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structural Difference: Replaces the oxazine oxygen with sulfur, forming a thiadiazole ring. These compounds exhibit heparanase-inhibiting activity, suggesting a role in anticancer therapeutics .
- 2-(1H-Indol-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ol Structural Difference: Features a thiadiazine ring fused to indole. Functional Impact: The enol configuration in the solid state enhances hydrogen-bonding interactions, critical for crystallinity and stability .
Triazolo-Oxazinones
- 3-Substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones Structural Difference: Contains a ketone group in the oxazinone ring. Functional Impact: The electron-withdrawing ketone group modulates reactivity, enabling participation in 1,3-dipolar cycloadditions. These compounds are synthesized via one-pot procedures with yields up to 95% .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
*CCS = Collision Cross Section (Predicted: 143.1–153.3 Ų for target compound) .
Pharmacological and Industrial Relevance
- Biological Potential: The ethanol group in the target compound may enhance solubility for in vivo applications, contrasting with sulfur-containing analogs (e.g., triazolo-thiadiazoles), which prioritize membrane permeability .
- Industrial Use : Derivatives like 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride are marketed as building blocks for drug discovery, priced at €516–1,410 per 50–500 mg .
Biological Activity
The compound 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 197.19 g/mol. It features a triazole ring fused to an oxazine structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been evaluated in various studies.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of several triazole derivatives:
- Tested Strains : The compound was tested against both Gram-positive and Gram-negative bacteria.
- Results : It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
Another aspect of the biological activity of this compound involves its anti-inflammatory properties. Research on similar triazole derivatives has shown that they can inhibit inflammatory pathways:
- Mechanism : Compounds with the triazole scaffold often inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .
Case Studies
Several case studies highlight the biological applications of triazole derivatives:
- Antimicrobial Efficacy :
- Synthesis and Evaluation :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| Triazole A | Antimicrobial | S. aureus, E. coli | Moderate activity |
| Triazole B | Anti-inflammatory | COX inhibition | Significant inhibition |
| Triazole C | Anticancer | Various cancer cell lines | IC50 values < 10 µM |
Q & A
Q. Table 1. Spectroscopic Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 3450 cm⁻¹ (OH), 1605 cm⁻¹ (C=N) | |
| ¹H NMR (DMSO-d₆) | δ 4.8 (s, 1H, OH), δ 4.3 (m, 2H, CH₂-oxazine) | |
| X-ray | Enol tautomer, dihedral angle = 12.5° |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Catalyst | 10 wt% Bleaching Earth Clay | 85% purity |
| Temperature | 75°C | 78% yield |
| Solvent | PEG-400 | 90% recovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
